molecular formula C26H20ClN2O3PS B13372771 Diphenyl [(4-chloro-1,3-benzothiazol-2-yl)amino](phenyl)methylphosphonate

Diphenyl [(4-chloro-1,3-benzothiazol-2-yl)amino](phenyl)methylphosphonate

Cat. No.: B13372771
M. Wt: 506.9 g/mol
InChI Key: HRMFONPXMNXIPL-UHFFFAOYSA-N
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Description

Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate is a complex organic compound that features a benzothiazole ring, a phosphonate group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding phosphonate oxides.

    Reduction: Formation of reduced phosphonate derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups in biological systems, leading to the inhibition of enzymes that utilize phosphate as a substrate.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate: Unique due to the combination of benzothiazole and phosphonate groups.

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Phosphonate derivatives: Used in various applications, including as enzyme inhibitors and flame retardants.

Uniqueness

Diphenyl (4-chloro-1,3-benzothiazol-2-yl)aminomethylphosphonate stands out due to its dual functionality, combining the properties of both benzothiazole and phosphonate groups

Properties

Molecular Formula

C26H20ClN2O3PS

Molecular Weight

506.9 g/mol

IUPAC Name

4-chloro-N-[diphenoxyphosphoryl(phenyl)methyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C26H20ClN2O3PS/c27-22-17-10-18-23-24(22)28-26(34-23)29-25(19-11-4-1-5-12-19)33(30,31-20-13-6-2-7-14-20)32-21-15-8-3-9-16-21/h1-18,25H,(H,28,29)

InChI Key

HRMFONPXMNXIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(NC2=NC3=C(S2)C=CC=C3Cl)P(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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